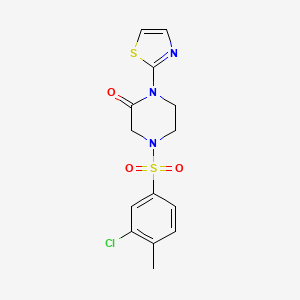

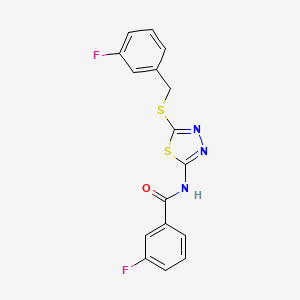

![molecular formula C21H24N2O2 B2557030 4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-30-2](/img/structure/B2557030.png)

4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide” is an organic compound that belongs to the class of compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . It contains an indole nucleus, which is found in many important synthetic drug molecules .

Molecular Structure Analysis

Indole is an important heterocyclic system that provides the skeleton to many compounds. It is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .

Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation A novel compound, 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl) benzamide, was synthesized and identified as an AT1 receptor antagonist. It demonstrated high affinity to the AT1 receptor and exhibited potent anti-hypertension and anti-tumor activities. This compound could be a promising candidate for further investigation as an anti-hypertension and anti-tumor agent (Bao et al., 2015).

Pharmacokinetics and Anti-Fibrotic Drug Potential 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, a novel ALK5 inhibitor known as IN-1130, showed potential as an oral anti-fibrotic drug. It demonstrated impressive pharmacokinetics, including a high bioavailability in dogs and monkeys, and was readily distributed into liver, kidneys, and lungs. This compound could serve as an effective oral anti-fibrotic drug (Kim et al., 2008).

Potential in Imaging Solid Tumors Fluorine-containing benzamide analogs were synthesized and evaluated as ligands for PET imaging of the sigma-2 receptor status of solid tumors. Compounds like N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-methylbenzamide showed high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential as compounds for imaging the sigma2 receptor status of solid tumors (Tu et al., 2007).

Neuroleptic Activity Compounds such as cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide were designed and synthesized as potential neuroleptics. They demonstrated inhibitory effects on apomorphine-induced stereotyped behavior in rats, showing a good correlation between structure and activity. Compound YM-09151-2 emerged as particularly potent and may be used as a potent drug with few side effects in the treatment of psychosis (Iwanami et al., 1981).

Mécanisme D'action

Target of Action

The primary targets of 4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The specific mode of action for This compound Indole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some indole derivatives have been shown to inhibit polymerization of tubulin, which can lead to cell apoptosis .

Biochemical Pathways

The exact biochemical pathways affected by This compound Indole derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been shown to downregulate the expression of various signal transduction pathways regulating the genes involved in inflammation .

Result of Action

The specific molecular and cellular effects of This compound It is known that indole derivatives can have a variety of effects at the molecular and cellular level, depending on the specific derivative and its targets . For example, some indole derivatives have been shown to induce cell apoptosis and inhibit polymerization of tubulin .

Propriétés

IUPAC Name |

4-butoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-3-4-11-25-19-8-6-17(7-9-19)21(24)22-14-16-5-10-20-18(13-16)12-15(2)23-20/h5-10,12-13,23H,3-4,11,14H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERSUAYRODHOFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2556948.png)

![3-(2-chloro-5-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2556956.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2556968.png)